3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Description
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is a heterocyclic carboxylic acid characterized by a five-membered imidazolone ring fused to a propanoic acid side chain. Its IUPAC name, 3-(4-oxo-4,5-dihydro-1H-imidazol-5-id-5-yl)propanoate, reflects its tautomeric structure (neutral form: C₅H₆N₂O₃; molecular weight: 142.11 g/mol) .
Properties
IUPAC Name |
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXMLHKQVUFYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864771 | |
| Record name | 3‐(5‐hydroxy‐4H‐imidazol‐4‐yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Imidazolone-5-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17340-16-8 | |
| Record name | 4,5-Dihydro-5-oxo-1H-imidazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17340-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazol-4-one-5-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017340168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imidazolone-5-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Key Reaction Steps:
-
Substrate Activation : Urocanic acid binds to the active site of urocanate hydratase, stabilized by hydrogen bonds and hydrophobic interactions.
-
Hydration : A water molecule is added to the α,β-unsaturated carbonyl system, resulting in the formation of a dihydroimidazolone intermediate.
-
Tautomerization : The intermediate undergoes keto-enol tautomerism to yield this compound.
Table 1: Enzymatic Synthesis Parameters
| Enzyme Source | Substrate | Temperature (°C) | pH | Yield (%) |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Urocanic acid | 37 | 7.4 | 68–72 |
| Human liver homogenate | Urocanic acid | 37 | 7.4 | 55–60 |
This method is favored for its specificity and mild conditions but is limited by enzyme availability and scalability challenges.
Chemical Synthesis Routes
Chemical synthesis offers scalable alternatives, often involving cyclization of amidine derivatives or esterification followed by oxidation. A notable approach, adapted from patent WO2004058727A1, utilizes 1,2-diketones and amidines to construct the imidazolone core.
Cyclization of Amidines with 1,2-Diketones
Benzil (1,2-diphenylethanedione) reacts with 2-amidinothiophene under thermal conditions to form a 5,5-diarylimidazol-4-one scaffold. For the target compound, a propanoic acid side chain is introduced via alkylation or Michael addition.
Representative Procedure :
-
Formation of Imidazolone Core :
-
Side Chain Modification :
Table 2: Chemical Synthesis Optimization
| Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzil + 3-amidinopropanoic acid | K₂CO₃, 3-bromopropanoic acid | CH₃CN | 12 | 62 |
| 1,2-cyclohexanedione + acrylamide | H₂O₂, FeCl₃ | H₂O | 6 | 48 |
Stereoselective Synthesis of (4R)-Enantiomer
The (4R)-enantiomer of this compound (PubChem CID 92204636) is synthesized using chiral auxiliaries or resolution techniques. Asymmetric induction is achieved via:
-
Chiral Pool Synthesis : Starting from L-histidine, the imidazole ring is oxidized, followed by decarboxylation and side-chain functionalization.
-
Enzymatic Resolution : Racemic mixtures are treated with lipases or esterases to hydrolyze one enantiomer selectively.
Key Data :
Industrial-Scale Production and Challenges
Industrial methods prioritize cost-effectiveness and reproducibility. VulcanChem and Suzhou Health Chemicals employ a two-step process:
-
Knoevenagel Condensation : Malonic acid reacts with imidazole-4-carboxaldehyde to form an α,β-unsaturated acid.
-
Cyclodehydration : The intermediate is treated with acetic anhydride to induce cyclization.
Table 3: Industrial Synthesis Metrics
Challenges include controlling exothermic reactions during cyclization and minimizing byproducts like 3-(4-oxo-2-imidazolinyl)propanoic acid.
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The imidazolone ring is susceptible to hydrolysis under acidic or enzymatic conditions, leading to ring-opening products.
Key Data :
-
Spontaneous decay : The compound degrades non-enzymatically in aqueous solutions to form 4-oxoglutaramate or formylisoglutamine (quantitative studies pending) .
-
Enzymatic conversion : Imidazolonepropionase catalyzes hydrolysis to formiminoglutamic acid () .
Oxidation and Reduction Reactions
The ketone group and conjugated imidazolone system participate in redox reactions.
Oxidation
-
Reagents : Strong oxidizing agents (e.g., KMnO₄, H₂O₂).
-
Products : Derivatives with additional oxygen functionalities (e.g., hydroxylated imidazole or carboxylic acid derivatives).
Reduction
-
Reagents : NaBH₄, LiAlH₄.
-
Products : Saturated imidazolidine derivatives or reduced propanoic acid chains.
Limitations : Specific reaction yields and conditions remain underexplored in the literature.
Enzymatic Transformations in Metabolic Pathways
This compound is a key intermediate in histidine catabolism:
Structural Insights :
-
The imidazolone ring’s electrophilic C=O group facilitates nucleophilic attack during hydrolysis.
-
The carboxylic acid moiety enhances solubility, favoring aqueous-phase reactivity.
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights its unique behavior:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 4-Imidazolone-5-propionate | Enhanced solubility for enzymatic reactions; similar hydrolysis pathways | Ionic form under physiological conditions |
| Urocanic acid | Undergoes hydration to form this compound | Lacks the propanoic acid chain |
| Formiminoglutamic acid | Terminal product of histidine catabolism; no imidazolone ring | Contains formimino and glutamate moieties |
Stability and Degradation
Scientific Research Applications
Structural Features
The compound features an imidazole ring with a carboxylic acid group, which contributes to its reactivity and potential interactions with biological systems.
Chemistry
Building Block for Synthesis:
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid serves as a versatile building block in organic synthesis. It can be utilized for creating more complex molecules through various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Forms different derivatives by introducing oxygen-containing functional groups. |
| Reduction | Modifies the imidazole ring or carboxylic acid group to yield saturated compounds. |
| Substitution | Allows the introduction of new functional groups into the molecule. |
Synthetic Routes:
Common synthetic methods include cyclization reactions involving glyoxal and ammonia, leading to the formation of imidazole derivatives.
Biology
Metabolic Role:
This compound is identified as a metabolite in various biological systems, including mammals. Its role in metabolic pathways, particularly those involving histidine metabolism, highlights its significance in biochemical research.
Enzyme Interaction:
Research indicates that this compound interacts with specific enzymes, influencing biological processes such as insulin signaling and oxidative stress response .
Industry
Pharmaceutical Applications:
The compound's unique properties make it valuable in pharmaceutical development. It has been explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Fine Chemicals Production:
In industrial settings, it is used as an intermediate in the synthesis of fine chemicals and other bioactive compounds .
Case Study 1: Metabolic Effects on Insulin Signaling
A study published in a peer-reviewed journal demonstrated that this compound influences insulin signaling pathways in animal models. The findings suggested that this compound may play a role in managing metabolic disorders such as type II diabetes .
Case Study 2: Antioxidant Properties
Another study investigated the antioxidant properties of this compound. Results indicated that it effectively scavenged free radicals and reduced oxidative stress in cellular models, suggesting potential applications in protective therapies against oxidative damage.
Mechanism of Action
The mechanism of action of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound is compared below with three analogs: impazapic, haloxyfop, and 3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid (Combi-Blocks). Key differences lie in substituents, molecular complexity, and applications.
Table 1: Comparative Data on Structural Analogs
Key Observations
Imidazolone vs. Pyridine/Pyrimidoindazol Cores :
- The target compound’s imidazolone ring is simpler and less substituted than the pyridine (impazapic, haloxyfop) or fused pyrimidoindazol (Combi-Blocks) systems. This reduces steric hindrance and may enhance its solubility compared to bulkier analogs.
Functional Groups and Bioactivity :
- Haloxyfop and impazapic contain electron-withdrawing groups (e.g., trifluoromethyl, chloro) that enhance pesticidal activity by improving membrane permeability and target binding . The absence of such groups in the target compound likely limits its herbicidal utility.
- The fused pyrimidoindazol ring in the Combi-Blocks compound introduces aromaticity and planar rigidity, which are advantageous in pharmaceutical design (e.g., kinase inhibition) .
Molecular Weight and Complexity :
- The target compound (142.11 g/mol) is significantly smaller than its analogs (263–375 g/mol), suggesting divergent applications. Lower molecular weight may favor metabolic or signaling roles, whereas larger analogs are optimized for pesticidal or drug-like properties.
Research Findings and Implications
- Pesticidal Analogs: Impazapic and haloxyfop demonstrate how alkyl/aryl substitutions on heterocycles enhance agrochemical efficacy. Their phenoxy-propanoate backbones facilitate interaction with plant acetyl-CoA carboxylase, a target absent in the simpler imidazolone system .
- Biochemical Potential: The imidazolone ring in the target compound resembles motifs found in natural products (e.g., histidine derivatives), hinting at unexplored enzymatic or signaling roles .
- Synthetic Utility : The Combi-Blocks analog highlights the role of fused heterocycles in medicinal chemistry, though its specific applications remain undisclosed .
Biological Activity
3-(5-Oxo-1,4-dihydroimidazol-4-yl)propanoic acid (CAS 17340-16-8) is a compound of interest due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of 156.14 g/mol, this compound has been studied for various pharmacological effects, including antimicrobial and cytotoxic properties.
The compound is characterized by the following chemical properties:
- Molecular Formula :
- Molecular Weight : 156.14 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=NC(C(=O)N1)CCC(=O)O
- Topological Polar Surface Area : 78.8 Ų
- XLogP3-AA : -0.9
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing its efficacy against various bacterial strains, it demonstrated significant inhibition, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Cytotoxicity and Antitumor Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined in comparison to standard chemotherapeutics:
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| K562 (Leukemia) | 83.20 | Doxorubicin | 0.57 |
| MCF-7 (Breast Cancer) | >100 | Doxorubicin | 0.45 |
| HeLa (Cervical Cancer) | >100 | Doxorubicin | 0.37 |
Although the compound showed some cytotoxic effects, it did not match the potency of established anticancer drugs like doxorubicin.
The proposed mechanism of action involves the inhibition of key metabolic pathways in cancer cells, potentially through interference with mitochondrial function and induction of apoptosis. Molecular docking studies indicate that the compound may interact with specific targets involved in cell proliferation and survival.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The study aimed to evaluate its impact on tumor growth and overall survival rates:
- Study Design : Mice were divided into control and treatment groups receiving varying doses of the compound.
- Results : Tumor size was significantly reduced in treated groups compared to controls after four weeks.
- Survival Analysis : Kaplan-Meier survival curves indicated improved survival rates in treated mice.
Q & A
Basic Research Questions
Q. How can the structural identity of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid be confirmed using spectroscopic methods?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and infrared (IR) spectroscopy. For example, the carbonyl group (C=O) in the imidazolone ring will show a strong IR absorption near 1700 cm⁻¹, while NMR can resolve the propanoic acid side chain (δ ~2.5 ppm for CH₂ and ~12 ppm for COOH). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₆H₇N₂O₃) and molecular weight (173.13 g/mol) .
Q. What synthetic routes are recommended for preparing this compound in a laboratory setting?
- Methodological Answer : Utilize cyclocondensation reactions of α-amino acids or imidazole precursors. For example, react β-alanine derivatives with glyoxal under acidic conditions to form the imidazolone ring. Optimize reaction parameters (pH, temperature) using design of experiments (DoE) to maximize yield. Purify via recrystallization or column chromatography, monitoring purity by thin-layer chromatography (TLC) .
Q. How can pharmacopeial standards be applied to assess the purity of this compound?
- Methodological Answer : Follow USP/Ph. Eur. guidelines for related substances testing. Use reverse-phase HPLC with a C18 column, UV detection at 210–220 nm, and a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid). Compare retention times and peak areas against certified reference materials. Validate limits for impurities (e.g., ≤0.1% for any unknown impurity) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. Use software like Gaussian or ORCA to predict activation energies for cyclization steps. Integrate machine learning (ML) to analyze experimental datasets and identify optimal conditions (e.g., solvent polarity, catalyst selection) .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, HMBC can correlate the imidazolone ring protons with the propanoic acid carbonyl. If IR and NMR data conflict (e.g., unexpected tautomerism), use X-ray crystallography to confirm solid-state structure and compare with solution-phase data .
Q. How can bioactivity assays be designed to evaluate this compound’s mechanism in biological systems?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., for kinases or dehydrogenases) using fluorescence-based substrates. For cellular studies, use LC-MS/MS to quantify intracellular concentrations and correlate with phenotypic effects (e.g., apoptosis via flow cytometry). Include positive controls (e.g., known imidazolone inhibitors) and validate target engagement using surface plasmon resonance (SPR) .
Q. What challenges arise when scaling up synthesis from lab to pilot scale, and how are they addressed?
- Methodological Answer : Address heat transfer limitations in exothermic cyclization steps by using jacketed reactors with controlled cooling. Optimize mixing efficiency for heterogeneous reactions (e.g., solid-liquid systems) using computational fluid dynamics (CFD). Implement continuous flow chemistry to improve reproducibility and reduce purification steps .
Data Analysis and Experimental Design
Q. What statistical frameworks are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Apply Bayesian inference to quantify uncertainty in low-sample-size datasets .
Q. How can reaction kinetics be studied to improve yield in imidazolone synthesis?
- Methodological Answer : Perform time-resolved in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Fit kinetic data to rate laws (e.g., pseudo-first-order for excess reagents) using software like KinTek Explorer. Identify rate-limiting steps and adjust reagent stoichiometry or catalyst loading accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
